molecular formula C9H11N3O2 B13288996 5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile

5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13288996
M. Wt: 193.20 g/mol
InChI Key: MPQWSXYTTYSCMA-UHFFFAOYSA-N
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Description

5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O2 This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group and a carbonitrile group, as well as a dihydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine-5-carbonitrile with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation. The dihydroxypropan-2-yl group can also form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyridine ring structure and have been studied for their pharmacological properties.

    5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness

5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Biological Activity

5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H11N3C_9H_{11}N_3, with a molecular weight of approximately 161.20 g/mol. The structure features a pyridine ring substituted with a carbonitrile group and an amino group linked to a dihydroxypropan moiety, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain 2-aminopyridine derivatives demonstrated high antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
5cStaphylococcus aureus0.039
5dBacillus subtilis0.039
5eEscherichia coliNot effective

The proposed mechanism for the antibacterial activity of pyridine derivatives involves disruption of bacterial cell membranes through electrostatic interactions and hydrophobic effects. This leads to the release of cytoplasmic contents and ultimately cell death . The presence of a positively charged amine group is believed to enhance binding to negatively charged bacterial membranes.

Case Studies

  • Antibacterial Efficacy : A study synthesized several 2-aminopyridine derivatives and evaluated their antimicrobial properties using disk diffusion assays and MIC determination. The results indicated that the introduction of specific substituents on the pyridine ring significantly influenced activity levels .
  • Docking Studies : Molecular docking simulations revealed that certain derivatives bind effectively to the active sites of bacterial enzymes, suggesting that structural modifications could enhance their pharmacological profiles. For example, compound 2c showed favorable binding interactions with target proteins from S. aureus and B. subtilis, indicating potential for further development as antibacterial agents .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-(1,3-dihydroxypropan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O2/c10-3-7-1-2-8(4-11-7)12-9(5-13)6-14/h1-2,4,9,12-14H,5-6H2

InChI Key

MPQWSXYTTYSCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(CO)CO)C#N

Origin of Product

United States

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